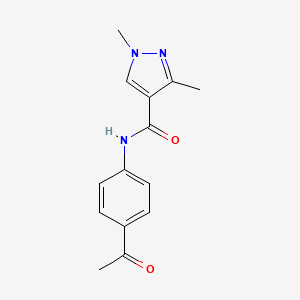![molecular formula C25H22N4OS2 B2555744 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-54-4](/img/structure/B2555744.png)
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4OS2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Studies have synthesized derivatives similar to the mentioned compound, exploring their antimicrobial and antioxidant properties. For instance, derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against human pathogenic microorganisms and for their antioxidant activity. These derivatives, particularly those with pyridyl moieties, exhibited significant antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).
Anticancer Properties
Another area of research involves the synthesis of triazole and thiazole derivatives for their potential anticancer properties. Compounds similar to the one mentioned have been synthesized and tested for anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Some derivatives have shown activity and selectivity, particularly against melanoma and breast cancer (Ostapiuk et al., 2015).
Corrosion Inhibition
In the field of industrial chemistry, benzimidazole derivatives similar to the mentioned compound have been investigated for their corrosion inhibition efficiency for mild steel in acidic solutions. The studies suggest that these inhibitors offer protection to the metal surface by adsorbing and forming a protective layer, following the Langmuir adsorption isotherm (Yadav et al., 2013).
Antimicrobial Activities of Novel Heterocycles
Research into novel heterocycles incorporating triazolo-thiadiazoles and benzofuran moieties has reported the synthesis of derivatives that exhibit promising antimicrobial activities. These compounds have been compared with standard drugs like Chloramphenicol, showing significant efficacy against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).
Synthesis and Characterization of New Heterocycles
There's ongoing research into the synthesis, characterization, and study of new heterocycles, including triazole-thiol and thiazolo[3,2-b][1,2,4]triazole derivatives. These studies aim to explore the chemical properties and potential biological activities of these compounds, contributing to the development of new pharmaceuticals and materials (Sarhan et al., 2008).
Safety And Hazards
As with any chemical compounds, the safety and hazards associated with benzothiazoles and triazoles depend on their specific structures and functional groups. Some benzothiazoles and triazoles have been found to be biologically active and are used in medicinal chemistry, which suggests that they could have pharmacological effects. Therefore, appropriate safety measures should be taken when handling these compounds.
Future Directions
Given the wide range of biological activities exhibited by benzothiazoles and triazoles, these compounds continue to be of interest in the field of medicinal chemistry. Future research could focus on the design and synthesis of novel benzothiazole and triazole derivatives with improved pharmacological profiles.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information would be needed, and experimental studies may need to be conducted.
properties
IUPAC Name |
3-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c30-25-29(21-13-7-8-14-22(21)32-25)17-23-26-27-24(31-18-20-11-5-2-6-12-20)28(23)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBXKRIUWVFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)
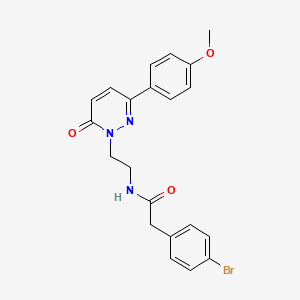
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)
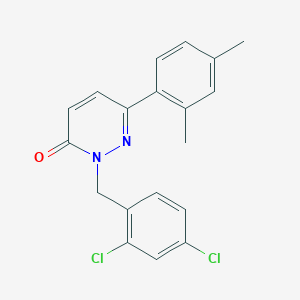
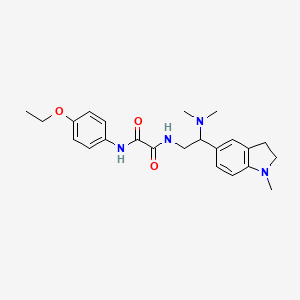
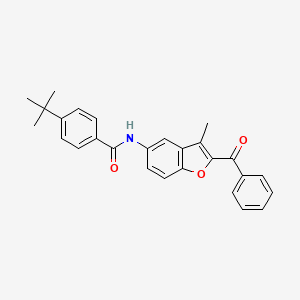
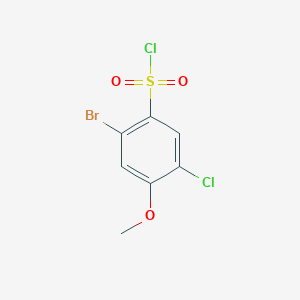
![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)
